molecular formula C10H10Br2N2 B14327633 1-(2,3-Dibromopropyl)-1H-indazole CAS No. 110108-50-4

1-(2,3-Dibromopropyl)-1H-indazole

Cat. No.: B14327633
CAS No.: 110108-50-4
M. Wt: 318.01 g/mol
InChI Key: IBHRGTISWUEUOJ-UHFFFAOYSA-N
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Description

1-(2,3-Dibromopropyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of two bromine atoms on the propyl chain attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dibromopropyl)-1H-indazole typically involves the bromination of a propyl-substituted indazole. One common method includes the reaction of 1H-indazole with 2,3-dibromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated solid-phase extraction and gas chromatography-mass spectrometry can help in the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dibromopropyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of propyl-substituted indazole.

    Substitution: Formation of azido or thiol-substituted indazole derivatives.

Scientific Research Applications

1-(2,3-Dibromopropyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3-Dibromopropyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dibromopropyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Unlike other brominated compounds, it offers a combination of aromaticity and bromine reactivity, making it versatile for various applications.

Properties

CAS No.

110108-50-4

Molecular Formula

C10H10Br2N2

Molecular Weight

318.01 g/mol

IUPAC Name

1-(2,3-dibromopropyl)indazole

InChI

InChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2

InChI Key

IBHRGTISWUEUOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(CBr)Br

Origin of Product

United States

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